Cas no 1992939-83-9 (Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride)

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a hydroxyl group and a methyl ester at the 4-position, along with a methyl group at the 1-position. The hydrochloride salt form enhances its stability and solubility, making it suitable for various chemical and pharmaceutical applications. This compound is particularly valuable as an intermediate in the synthesis of more complex molecules, including potential bioactive agents. Its well-defined structure and purity ensure consistent performance in research and development settings. The presence of both hydroxyl and ester functional groups offers versatility for further derivatization, supporting its use in medicinal chemistry and drug discovery.
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride structure
1992939-83-9 structure
Product Name:Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
CAS No:1992939-83-9
MF:C8H16ClNO3
MW:209.670541763306
CID:4710300
Update Time:2025-05-24

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
    • Inchi: 1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H
    • InChI Key: MHNFUVSPFZWFCX-UHFFFAOYSA-N
    • SMILES: Cl.OC1(C(=O)OC)CCN(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Topological Polar Surface Area: 49.8

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M238505-100mg
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
1992939-83-9
100mg
$ 230.00 2022-06-04
TRC
M238505-250mg
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
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250mg
$ 470.00 2022-06-04
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M238505-500mg
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
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$ 750.00 2022-06-04

Additional information on Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride (CAS No. 1992939-83-9): A Comprehensive Overview

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride (CAS No. 1992939-83-9) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and chemical properties, has garnered attention for its potential applications in drug development and molecular research. The detailed exploration of this molecule not only sheds light on its intrinsic characteristics but also highlights its relevance in contemporary scientific advancements.

The molecular structure of Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride encompasses a piperidine ring substituted with a hydroxyl group at the fourth position and a methyl ester group at the carboxyl position. This configuration imparts distinct physicochemical properties, making it a versatile intermediate in synthetic organic chemistry. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, the compound has been extensively studied for its pharmacological potential. Research indicates that derivatives of piperidine, particularly those with hydroxyl and ester functionalities, exhibit promising biological activities. These include anti-inflammatory, analgesic, and neuroprotective effects, which have been observed in preclinical studies. The presence of the hydroxyl group at the fourth position of the piperidine ring is believed to contribute to these activities by enabling hydrogen bonding interactions with biological targets.

The ester moiety in Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride further enhances its utility as a synthetic intermediate. Ester groups are commonly employed in medicinal chemistry due to their ability to undergo various transformations, such as hydrolysis or transesterification, which can be tailored to introduce different functional groups or alter the pharmacokinetic properties of the molecule. This flexibility makes it an invaluable building block for designing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride. Molecular docking studies have identified potential binding sites on target proteins that could be modulated by this compound. These studies not only provide insights into the mechanism of action but also guide the optimization of lead compounds for enhanced efficacy and reduced side effects.

The synthesis of Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring, introduction of the hydroxyl group, and subsequent esterification. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it feasible to produce larger quantities for research and industrial applications.

The solubility profile of this compound is another critical aspect that influences its pharmaceutical applicability. The hydrochloride salt form enhances water solubility, which is essential for oral and parenteral drug delivery systems. This property allows for easier formulation into tablets, injections, and other dosage forms, thereby improving patient compliance and therapeutic outcomes.

In conclusion, Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride (CAS No. 1992939-83-9) represents a significant compound in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a synthetic intermediate and its suitability for various biochemical assays underscore its importance in drug development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play an increasingly vital role in advancing therapeutic strategies.

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